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Compound of Interest

Compound Name: 5-Isobutylimidazolidine-2,4-dione

Cat. No.: B1294995

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the computational methodologies for predicting the biological
activity of 5-Isobutylimidazolidine-2,4-dione, a derivative of the versatile hydantoin scaffold.
Due to limited direct experimental data on this specific molecule, this document leverages
bioisosteric principles and data from analogous hydantoin and thiazolidine-2,4-dione
compounds to forecast its potential therapeutic applications and mechanisms of action.

Introduction: The Therapeutic Potential of the
Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal
chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this
five-membered heterocyclic ring have demonstrated a wide spectrum of pharmacological
properties, including anticancer, antimicrobial, and antidiabetic activities.[3][4] The versatility of
the hydantoin ring, with possible substitutions at multiple positions, allows for the fine-tuning of
its biological activity.[4] In silico predictive methods are crucial in the rational design and
optimization of novel hydantoin derivatives, significantly accelerating the drug discovery
process.[1]

5-Isobutylimidazolidine-2,4-dione, the subject of this guide, is a derivative with a butyl group
attached to the heterocyclic ring. While specific research on this compound is emerging, its
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structural similarity to other active hydantoins allows for robust bioactivity predictions using
computational models.

Predicted Bioactivities and Molecular Targets

Based on the known activities of structurally related compounds, 5-Isobutylimidazolidine-2,4-
dione is predicted to interact with several key biological targets. The following sections outline
these potential activities, supported by quantitative data from analogous compounds.

Anticancer Activity

Hydantoin and thiazolidine-2,4-dione derivatives have shown significant antiproliferative effects
against various cancer cell lines.[1][5] Molecular docking studies have been instrumental in
identifying their interactions with key oncogenic proteins.[1]

Table 1: Anticancer Activity of Related Hydantoin and Thiazolidine-2,4-dione Derivatives
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Compound Class Target/Cell Line Bioactivity (IC50) Reference
Murine Leukemia
(L1210), Murine
5-benzylidene Mammary Carcinoma
thiazolidine-2,4-dione (FM3A), Human T 0.19t0 3.2 uM [5]
derivatives Lymphocyte (CEM),
Human Cervix
Carcinoma (HelLa)
5-acridin-9-
ylmethylene-3-benzyl-  Various cancer cell
4.1-58 pM [5]

thiazolidine-2,4-dione

analogs

lines

Thiazolidine-2,4-dione

derivatives

VEGFR-2

0.053 uM (Compound
11f)

[6]

Thiazolidine-2,4-dione

derivatives

HepG2 and MCF-7

cancer cell lines

0.64 £0.01 pM and
0.53+0.04 pM
(Compound 11f)

[6]

5-(4-
Methoxybenzylidene)t
hiazolidin-2,4-dione

derivatives

HepG2, HCT116 and
MCF-7 cell lines

5.1-22.08 UM

[7](8]

A potential mechanism of action for the anticancer effects of these compounds is the inhibition
of key signaling pathways involved in cell proliferation and survival, such as the Vascular
Endothelial Growth Factor Receptor (VEGFR) pathway.
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Predicted inhibition of the VEGFR-2 signaling pathway.

Antimicrobial Activity

Hydantoin derivatives have also been investigated for their antibacterial and antifungal
properties.[9] In silico studies, particularly molecular docking, can help elucidate the potential
mechanisms of action, such as the inhibition of essential bacterial enzymes like DNA gyrase.

Table 2: Antimicrobial Activity of Related Hydantoin Derivatives

. Bioactivity
Compound Class Target/Organism Reference
(MIC/IC50)
Methyl 4-((4-(4-
chlorophenyl)-2,5- Gram-positive and
dioxoimidazolidin-1-yl)  Gram-negative MIC: 0.1-9.5 pg/mL [9]
methyl) benzoate bacteria
derivatives
Compound 5b DNA gyrase IC50: 0.025 pM [9]
Compound 5d DNA gyrase IC50: 0.24 uM [9]

In Silico Prediction Methodologies

A variety of computational techniques are employed to predict the bioactivity and
pharmacokinetic properties of 5-Isobutylimidazolidine-2,4-dione.
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A typical workflow for in silico bioactivity prediction.

Molecular Docking

Molecular docking is a fundamental in silico technique used to predict the binding orientation
and affinity of a ligand to a target protein. This method provides crucial information about the

interactions between the compound and the active site of the receptor.[1]

Experimental Protocol: Molecular Docking

e Ligand Preparation:
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o The 3D structure of 5-Isobutylimidazolidine-2,4-dione is generated using software such
as ChemDraw or Avogadro.

o Energy minimization of the ligand structure is performed using a suitable force field (e.g.,
MMFF94).

o Gasteiger charges are assigned, and non-polar hydrogens are merged.

o Protein Preparation:

o The 3D crystal structure of the target protein is downloaded from the Protein Data Bank
(PDB).

o Water molecules and co-crystallized ligands are removed.

o Polar hydrogens and Kollman charges are added to the protein structure.
e Docking Simulation:

o Agrid box is defined around the active site of the target protein.

o Docking is performed using software like AutoDock Vina or Glide.

o The docking results are analyzed to identify the best binding pose based on the docking
score and interactions with key amino acid residues.

Table 3: In Silico Docking and Binding Energy Data for Related Compounds
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. Binding Free
Compound Docking Score
Target Energy Reference
ClasslID (kcallmol)
(kcal/mol)

Hydantoin

Derivatives
-13.34, -12.76,

(ZINC36378940, PHD2 - [10]
-11.96, -11.41

ZINC2005305,

etc.)

CMNPD13808 PHD2 - -72.91 [10]

CID15081178 PHD2 - -65.55 [10]

Hydantoin
Derivatives (6, Bcl-2 -7.5,-7.9 - [11]
10)

iINOS—Inulin

iINOS - -45.89 [10]
Complex

COX2—-Inulin

COX2 - -37.78 [10]
Complex

IL-1B~Inulin

IL-1B - -27.76 [10]
Complex

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series
of compounds with their biological activity. These models are used to predict the activity of new
compounds based on their structural features. A robust QSAR model was developed for 5-
(substituted benzylidene) thiazolidine-2,4-dione derivatives as PTP1B inhibitors with a
correlation coefficient (R?) of 0.942.[12]

Experimental Protocol: 2D-QSAR Modeling
» Data Set Preparation:

o A dataset of compounds with known biological activity (e.g., IC50 values) is collected.
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o The biological activities are converted to a logarithmic scale (pIC50).

» Descriptor Calculation:

o Avariety of molecular descriptors (e.g., topological, electronic, constitutional) are
calculated for each compound in the dataset.

» Model Development:
o The dataset is divided into a training set and a test set.

o A statistical method, such as multiple linear regression (MLR), is used to build a model
that correlates the descriptors with the biological activity of the training set.

o Model Validation:

o The predictive power of the model is evaluated using the test set and statistical
parameters like the correlation coefficient (R2) and cross-validated Rz (Q?2).

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over
time, helping to assess the stability of the predicted binding pose from molecular docking.

Experimental Protocol: Molecular Dynamics Simulation
o System Preparation:

o The docked ligand-protein complex is placed in a simulation box with a defined water
model (e.g., TIP3P).

o lons are added to neutralize the system.
e Simulation:
o The system is subjected to energy minimization to remove steric clashes.

o The system is gradually heated to a physiological temperature (e.g., 300 K) and
equilibrated.
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o A production run is performed for a specified time (e.g., 100 ns).
e Analysis:

o The trajectory from the simulation is analyzed to calculate parameters such as Root Mean
Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free
energy to assess the stability of the complex.

Conclusion

In silico prediction methods are indispensable tools for exploring the therapeutic potential of
novel compounds like 5-Isobutylimidazolidine-2,4-dione. By leveraging data from structurally
similar molecules, computational techniques such as molecular docking, QSAR, and MD
simulations provide a rational basis for predicting its bioactivity and guiding further experimental
studies. The insights gained from these predictive models can significantly accelerate the
identification of new drug candidates with improved potency, selectivity, and pharmacokinetic
profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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